molecular formula C14H26N2O2 B8118557 Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate

Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate

Cat. No.: B8118557
M. Wt: 254.37 g/mol
InChI Key: BDPWPCOZDLLBDS-UHFFFAOYSA-N
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Description

Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[311]heptanyl]methyl]carbamate is a complex organic compound that features a bicyclic structure

Preparation Methods

The synthesis of Tert-butyl ((5-(aminomethyl)bicyclo[311]heptan-1-yl)methyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and protection of functional groupsThe overall yield of this synthesis can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological molecules .

Comparison with Similar Compounds

Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate can be compared with other similar compounds, such as:

The unique bicyclic structure of this compound provides distinct advantages in terms of stability and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-14-6-4-5-13(7-14,8-14)9-15/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPWPCOZDLLBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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